3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline
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Overview
Description
3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline typically involves multiple steps. One common synthetic route starts with the preparation of 3-chloro-4-methoxyaniline, which can be synthesized through the nitration of 4-methoxyaniline followed by reduction and chlorination . The next step involves the formation of the Schiff base by reacting 3-chloro-4-methoxyaniline with 4-(pyrrolidin-1-yl)benzaldehyde under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline undergoes various chemical reactions, including:
Scientific Research Applications
3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline can be compared with similar compounds such as:
3-chloro-4-methoxyaniline: This compound is a precursor in the synthesis and shares similar structural features but lacks the pyrrolidinyl and imine groups.
4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline: This compound is similar but does not have the chloro substituent, which may affect its reactivity and biological activity.
N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline: This compound lacks both the chloro and methoxy groups, which can significantly alter its chemical properties and applications.
Properties
Molecular Formula |
C18H19ClN2O |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(4-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C18H19ClN2O/c1-22-18-9-6-15(12-17(18)19)20-13-14-4-7-16(8-5-14)21-10-2-3-11-21/h4-9,12-13H,2-3,10-11H2,1H3 |
InChI Key |
TXHQZZVWKKDKOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)N3CCCC3)Cl |
Origin of Product |
United States |
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